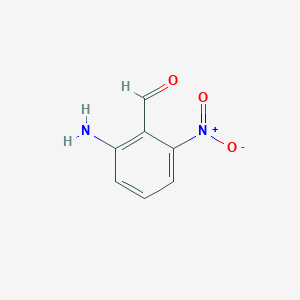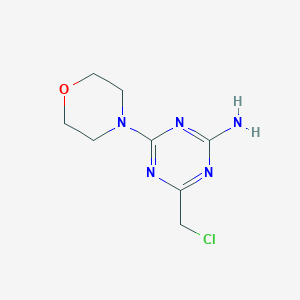
4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloromethyl group and a morpholine ring attached to the triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions where morpholine reacts with the chloromethylated triazine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring, which can be oxidized to form N-oxides or reduced to secondary amines.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other degradation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or secondary amines in polar solvents under mild heating conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Substitution Products: Various substituted triazines depending on the nucleophile used.
Oxidation Products: N-oxides of the morpholine ring.
Reduction Products: Secondary amines derived from the morpholine ring.
Hydrolysis Products: Amines and other degradation products from the triazine ring.
Scientific Research Applications
4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of drugs targeting various diseases, including cancer and infectious diseases.
Agrochemicals: The compound is investigated for its herbicidal and pesticidal properties, contributing to the development of new agrochemical formulations.
Material Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its reactive functional groups.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity and function.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, depending on its specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazine: Lacks the amine group, making it less reactive in certain substitution reactions.
6-Morpholin-4-yl-1,3,5-triazin-2-amine:
4-(Chloromethyl)-1,3,5-triazin-2-amine: Lacks the morpholine ring, altering its chemical properties and biological activity.
Uniqueness
4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications. The presence of both the chloromethyl group and the morpholine ring allows for diverse modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN5O/c9-5-6-11-7(10)13-8(12-6)14-1-3-15-4-2-14/h1-5H2,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAGDEITRDZSFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176266 |
Source


|
| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21868-41-7 |
Source


|
| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)
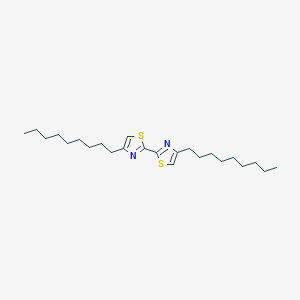
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)
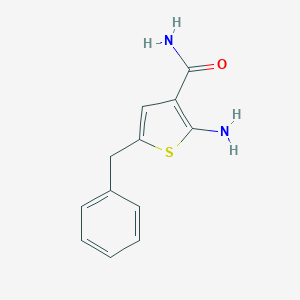
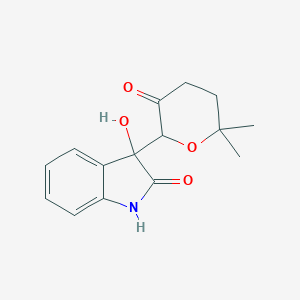

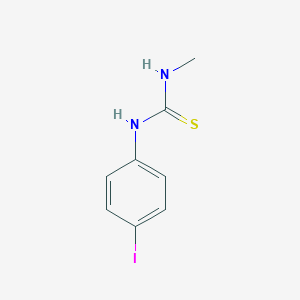

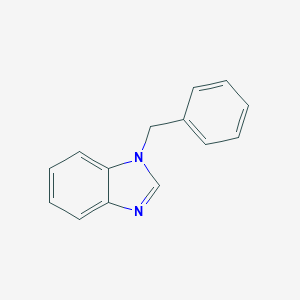
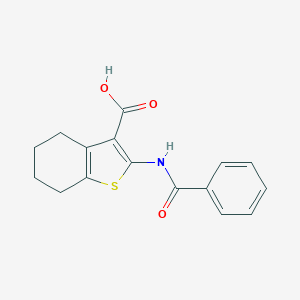
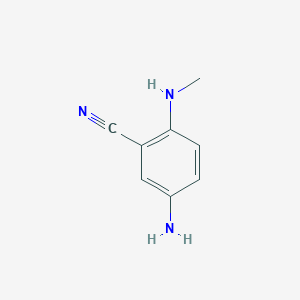
![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)
